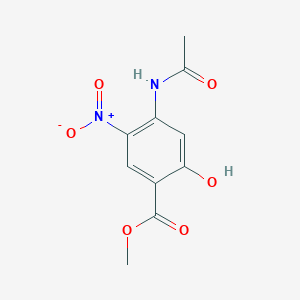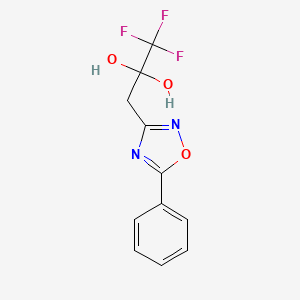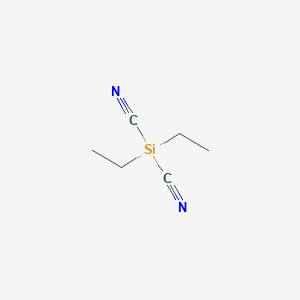
Diethylsilanedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylsilanedicarbonitrile is an organosilicon compound with the molecular formula C₆H₁₀N₂Si It consists of a silicon atom bonded to two ethyl groups and two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylsilanedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of diethylsilane with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the formation of the desired product.
Another method involves the reaction of diethylsilane with cyanogen bromide. This reaction also requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Diethylsilanedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylsilanedicarboxamide.
Reduction: Reduction reactions can convert this compound to diethylsilanediamine.
Substitution: The cyano groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkyl groups are used in the presence of a catalyst.
Major Products Formed
Oxidation: Diethylsilanedicarboxamide
Reduction: Diethylsilanediamine
Substitution: Various substituted diethylsilanes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethylsilanedicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of diethylsilanedicarbonitrile involves its interaction with specific molecular targets. In biological systems, it can form stable complexes with proteins and nucleic acids, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modify the structure and activity of biomolecules.
Comparación Con Compuestos Similares
Diethylsilanedicarbonitrile can be compared with other organosilicon compounds, such as:
Dimethylsilanedicarbonitrile: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and applications.
Diethylsilane: Lacks the cyano groups, making it less reactive in certain chemical reactions.
Diethylsilanedicarboxamide: An oxidized form of this compound with different chemical properties and applications.
This compound is unique due to its combination of ethyl and cyano groups, which confer specific reactivity and versatility in various applications.
Propiedades
Número CAS |
103202-00-2 |
|---|---|
Fórmula molecular |
C6H10N2Si |
Peso molecular |
138.24 g/mol |
Nombre IUPAC |
[cyano(diethyl)silyl]formonitrile |
InChI |
InChI=1S/C6H10N2Si/c1-3-9(4-2,5-7)6-8/h3-4H2,1-2H3 |
Clave InChI |
XNNKBXYMXPHFEJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
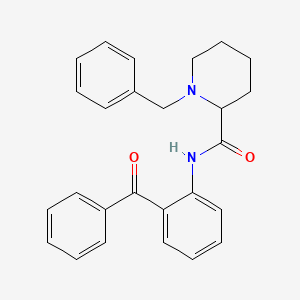
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
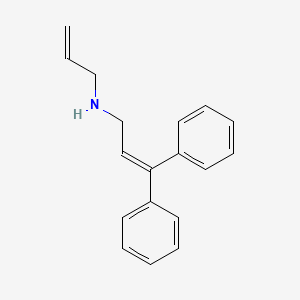
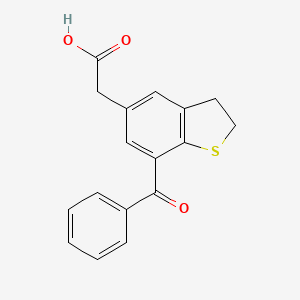
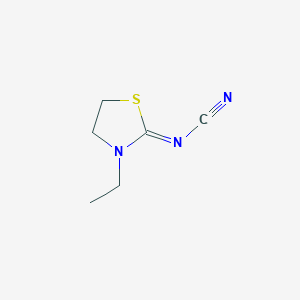

![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
